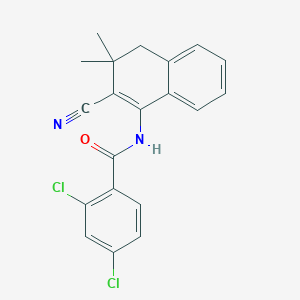![molecular formula C14H16BrN3O4 B4328734 methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)
methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate
Descripción general
Descripción
Methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. In addition, this compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to reduce the severity of inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate in lab experiments is its specificity towards HDACs and NF-κB, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of this compound in the regulation of other biological processes, such as autophagy and apoptosis. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.
Aplicaciones Científicas De Investigación
Methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In addition, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 4-[3-[(5-bromofuran-2-carbonyl)amino]-5-methylpyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4/c1-9-8-12(16-14(20)10-5-6-11(15)22-10)17-18(9)7-3-4-13(19)21-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPBDWFJIYDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-{[(5-bromofuran-2-yl)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328652.png)
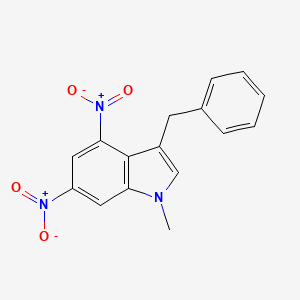
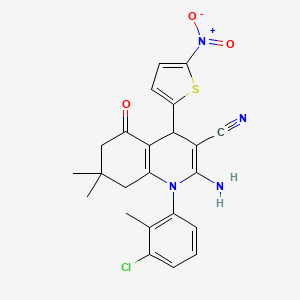
![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328678.png)
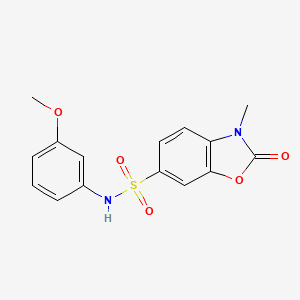
![ethyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328686.png)
![ethyl 5-bromo-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328690.png)
![methyl 2-benzyl-7-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B4328701.png)
![ethyl 6-({(1,3-benzodioxol-5-ylmethyl)[(4-fluorophenyl)sulfonyl]amino}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328708.png)
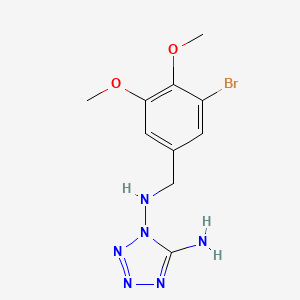
![N-[3-(dipropionylamino)[1,3]thiazolo[4,5-b]quinoxalin-2(3H)-ylidene]propanamide](/img/structure/B4328720.png)
![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)
